molecular formula C6H8ClN5O2S B3060924 N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine CAS No. 131748-59-9

N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine

Cat. No. B3060924
CAS RN: 131748-59-9
M. Wt: 249.68 g/mol
InChI Key: MHLUDIQXOUITIL-UHFFFAOYSA-N
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Description

“N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine” is a chemical compound with the molecular formula C8H10ClN5O3S . It is a component of certain pesticides, specifically those used for public health .


Molecular Structure Analysis

The molecular structure of “N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine” has been investigated based on the molecular conformation and the supramolecular packing in terms of intermolecular interactions involving N–H ⋯ O, N–H ⋯ N, and C–H ⋯ O–N (nitro group), C–H ⋯ N (thiazol) hydrogen bonds, offset π – π stacking, C–H ⋯π and N (–NO 2) ⋯ C=N intermolecular interactions .

Scientific Research Applications

Crystal Structure Analysis

A study by Dey et al. (2014) explored the crystal structure of a biologically active compound closely related to "N"-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine. The research focused on the molecular conformation and supramolecular packing, analyzing intermolecular interactions such as hydrogen bonds and π–π stacking. This study provides insights into the structural properties and potential applications in materials science or pharmaceuticals (Dey, D., Shripanavar, C., Banerjee, K., & Chopra, D., 2014).

Insecticidal Activity

Uneme et al. (1999) conducted research on nitroguanidine derivatives, including those with thiazol-5-ylmethyl moieties, for their insecticidal activities. The study led to the development of a novel insecticide, showcasing the potential of such compounds in agricultural applications (Uneme, H., Iwanaga, K., Higuchi, N., Kando, Y., Okauchi, T., Akayama, A., & Minamida, I., 1999).

Mutagenic and Carcinogenic Research

Lawley (1968) and Guerola et al. (1971) studied the mutagenic and carcinogenic properties of compounds similar to "N"-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine. These studies contribute to understanding the biological interactions and potential risks associated with similar compounds (Lawley, P. D., 1968); (Guerola, N., Ingraham, J., & Cerdá-Olmedo, E., 1971).

Future Directions

Thiazole compounds, including “N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine”, continue to be of interest in various fields such as medicinal chemistry due to their wide range of applications in drug design and discovery . Future research may focus on the synthesis of new thiazole derivatives and the exploration of their potential biological activities.

properties

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-methyl-1-nitroguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN5O2S/c1-11(12(13)14)6(8)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLUDIQXOUITIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=NCC1=CN=C(S1)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616663
Record name N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131748-59-9
Record name N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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